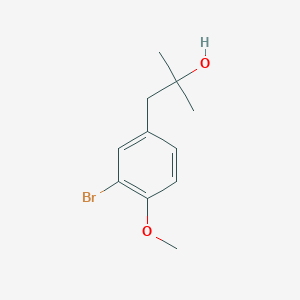

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol

Description

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a tertiary alcohol group

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C11H15BrO2/c1-11(2,13)7-8-4-5-10(14-3)9(12)6-8/h4-6,13H,7H2,1-3H3 |

InChI Key |

DUOFKVWNDHSFFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)OC)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methoxy group. The subsequent Grignard reaction with methylmagnesium bromide yields the desired tertiary alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-one.

Reduction: Formation of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

- 1-(3-Bromo-4-methoxyphenyl)ethanone

- 1-(3-Bromo-4-methoxyphenyl)acetone

- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

Uniqueness: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. The combination of the bromine and methoxy groups further enhances its versatility in various applications.

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₅BrO₂

- Molecular Weight : Approximately 229.12 g/mol

The structure includes a brominated aromatic ring and a tertiary alcohol group, which are thought to influence its biological activity significantly.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, particularly:

- Estrogen Receptors : Similar compounds have shown the ability to bind to estrogen receptors, suggesting potential applications in hormonal modulation and therapeutic interventions related to estrogen activity.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could play a role in combating oxidative stress.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) for such compounds ranged from 6 to 12 mg/mL, indicating substantial antibacterial efficacy compared to standard drugs .

Case Studies and Experimental Findings

- Study on Antimicrobial Efficacy :

-

Estrogenic Activity Investigation :

- Interaction studies involving this compound have suggested potential binding affinity to estrogen receptors. This could lead to insights into hormonal modulation mechanisms and therapeutic applications in conditions influenced by estrogen.

Comparative Analysis

To understand the potential of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅BrO₂ | Brominated aromatic ring, tertiary alcohol | Potential estrogen receptor modulator, antioxidant |

| 3-Amino-2-(3-bromo-4-methoxyphenyl)methylpropan-1-ol | C₁₃H₁₈BrN | Amino functionality | Antibacterial activity against multiple strains |

| 4-Methoxyphenylpropanol derivatives | Varies | Varies based on substitutions | Varying degrees of biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.